3-Chloro-2-fluoro-6-hydrazinopyridine
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Overview
Description
3-Chloro-2-fluoro-6-hydrazinopyridine is a heterocyclic compound with the molecular formula C5H5ClFN3 It is characterized by the presence of chlorine, fluorine, and hydrazine groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction is carried out in an aqueous medium, often with the aid of a catalyst such as acetic acid . The reaction conditions usually involve moderate temperatures and controlled pH to ensure the selective substitution of the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate, acetic acid as a catalyst, aqueous medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazones, and azo compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-fluoro-6-hydrazinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-hydrazinopyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s effects are mediated through its ability to interfere with DNA synthesis, protein function, and other critical cellular mechanisms .
Comparison with Similar Compounds
- 2-Chloro-6-hydrazinopyridine
- 3-Chloro-6-fluoro-2-hydrazinopyridine
- 2-Chloro-3-hydrazinopyrazine
Comparison: 3-Chloro-2-fluoro-6-hydrazinopyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-6-hydrazinopyridine, the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications. The presence of the hydrazine group also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.
Biological Activity
3-Chloro-2-fluoro-6-hydrazinopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves various synthetic routes that yield derivatives with potential therapeutic applications. The compound's structure includes a pyridine ring substituted with chlorine and fluorine atoms, along with a hydrazine functional group, which is crucial for its biological activity.
Antiproliferative Effects
Research indicates that derivatives of hydrazinopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range . Although specific data for this compound is limited, similar compounds have demonstrated promising results.
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in tumor growth and angiogenesis .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, suggesting that this compound may effectively interact with key molecular targets involved in cancer progression .
Study 1: Anticancer Activity
A study evaluating the anticancer properties of hydrazinopyridine derivatives found that one compound exhibited an IC50 value of 0.98 µM against A549 cells, demonstrating significant potency . This highlights the potential for this compound to serve as a lead compound in developing new anticancer agents.
Study 2: Molecular Interactions
Molecular dynamics simulations have provided insights into how hydrazinopyridines interact with cellular targets. For example, binding interactions with c-Met have been characterized, indicating that these compounds could disrupt signaling pathways critical for tumor survival and proliferation .
Data Tables
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Kinase inhibition, apoptosis induction |
Related Hydrazinopyridine Derivative | MCF-7 | 1.05 | Apoptosis induction |
Related Hydrazinopyridine Derivative | HeLa | 1.28 | Kinase inhibition |
Properties
CAS No. |
2044706-89-8 |
---|---|
Molecular Formula |
C5H5ClFN3 |
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
NNPNFPPWJZDBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)NN |
Origin of Product |
United States |
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